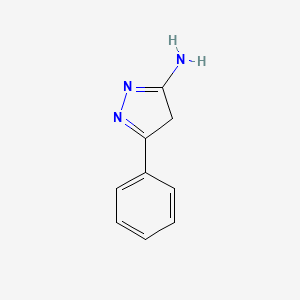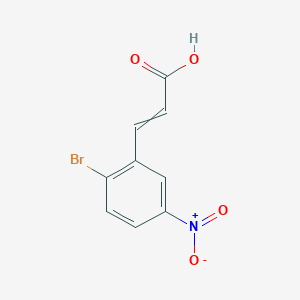![molecular formula C14H20N2O4S B8318005 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid](/img/structure/B8318005.png)
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid
Vue d'ensemble
Description
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid is a chemical compound that features a thiophene ring substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling with Thiophene: The protected piperazine is then coupled with a thiophene-2-carboxylic acid derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the active piperazine moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid
Uniqueness
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a Boc-protected piperazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H20N2O4S |
|---|---|
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11-5-4-10(21-11)12(17)18/h4-5H,6-9H2,1-3H3,(H,17,18) |
Clé InChI |
SMMPTNZBLUJCKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(6-{[(Benzyloxy)carbonyl]amino}hexanamido)hexanoic acid](/img/structure/B8317961.png)







